2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline
Description
Structural Characteristics and IUPAC Nomenclature
2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline possesses a distinctive molecular architecture characterized by the integration of fluorinated aniline with a 1,2,4-triazole heterocycle. The compound exhibits the molecular formula C8H7FN4 with a molecular weight of 178.17 grams per mole, as registered under Chemical Abstracts Service number 1247084-34-9. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as this compound, with the alternative designation Benzenamine, 2-fluoro-5-(1H-1,2,4-triazol-5-yl)-.
The structural foundation of this compound rests upon the 1,2,4-triazole ring system, which exhibits planar molecular geometry with carbon-nitrogen and nitrogen-nitrogen bond distances ranging from 132 to 136 picometers, consistent with aromatic character. The triazole moiety exists primarily in the 1H-tautomeric form, which demonstrates greater thermodynamic stability compared to the 4H-tautomer. The amphoteric nature of the 1,2,4-triazole ring, with a pKa value of 2.45 for the triazolium cation and 10.26 for the neutral molecule, contributes to the compound's chemical versatility.
Table 1: Fundamental Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Abstracts Service Number | 1247084-34-9 | |
| Molecular Formula | C8H7FN4 | |
| Molecular Weight | 178.17 g/mol | |
| MDL Number | MFCD14640932 | |
| Purity (Commercial) | 95% |
The fluorine substitution at the 2-position of the aniline ring introduces significant electronic effects that influence both the electron density distribution and the chemical reactivity of the aromatic system. This positioning creates a unique electronic environment that distinguishes the compound from other triazole-aniline derivatives. The combination of the electron-withdrawing fluorine atom and the electron-rich triazole ring at the 5-position establishes a complex electronic landscape that affects molecular interactions and chemical behavior.
Historical Development in Heterocyclic Chemistry
The historical development of compounds containing the 1,2,4-triazole scaffold traces its origins to the pioneering work of Bladin in 1885, who first coined the term "triazole" to describe the five-membered heterocyclic aromatic ring system containing three nitrogen atoms and having the molecular formula C2H3N3. This initial discovery marked the beginning of extensive research into triazole chemistry, which gradually expanded as synthetic methodologies became more sophisticated and the biological significance of triazole-containing compounds became apparent.
The evolution of triazole chemistry accelerated significantly following the discovery of antifungal activities in azole derivatives in 1944, which led to the development of clinically important compounds such as fluconazole, itraconazole, voriconazole, and posaconazole. These developments established 1,2,4-triazoles as privileged scaffolds in medicinal chemistry, recognized for their ability to act as isosteres of amide, ester, and carboxylic acid functional groups. The formal derivation of 1,2,4-triazole from pyrazole through substitution of a carbon atom at position-4 with nitrogen highlighted the systematic approach to heterocyclic modification that characterizes modern synthetic chemistry.
The recognition of 1,2,4-triazoles as important pharmacophores emerged from their demonstrated capacity to interact with biological receptors through multiple mechanisms, including dipole interactions, hydrogen bonding, structural rigidity, and enhanced solubility characteristics. The stability of triazole compounds under thermal and acidic conditions, combined with their resistance to reduction, hydrolysis, and enzymatic degradation, established their utility in pharmaceutical applications and materials science.
Synthetic methodologies for 1,2,4-triazole construction have evolved to include diverse approaches such as the Einhorn-Brunner reaction and the Pellizzari reaction. Contemporary synthetic strategies encompass various nitrogen sources including sodium azide, trimethylsilyl azide, hydrazones, sulfonamides, and hydrazine derivatives, enabling the preparation of structurally diverse triazole compounds. The development of metal-free catalytic methods and temperature-mediated reactions has expanded the synthetic toolkit available for triazole synthesis, particularly for compounds incorporating additional functional groups such as fluorinated anilines.
Current Research Landscape and Knowledge Gaps
The contemporary research landscape surrounding this compound reflects the broader interest in fluorinated heterocyclic compounds and their applications in pharmaceutical and materials research. Current investigations focus primarily on synthetic methodology development, structural characterization, and potential biological applications, although comprehensive studies specific to this compound remain limited in the published literature.
Synthetic approaches to this compound likely employ established triazole formation methodologies adapted for fluorinated aromatic substrates. Research in related triazole synthesis demonstrates the effectiveness of various nitrogen sources and catalytic systems for constructing the triazole ring. Temperature-mediated reactions using copper bromide catalysis have shown particular promise for bis-triazole and alkynyl-triazole synthesis, with optimal conditions varying based on the desired product distribution. Metal-free approaches utilizing iodine catalysis and borane-based dehydrogenative cyclization methods represent emerging strategies that could be applicable to fluorinated triazole-aniline synthesis.
The current research emphasis on structure-activity relationships in triazole-containing compounds provides a framework for understanding the potential applications of this compound. Studies of related triazole derivatives have demonstrated significant antiproliferative activities, with some compounds showing activity in the nanomolar range against various tumor cell lines. The mechanism of action often involves tubulin polymerization inhibition and cell cycle arrest, suggesting potential applications in cancer research.
Table 2: Current Research Priorities and Knowledge Gaps
| Research Area | Current Status | Knowledge Gaps |
|---|---|---|
| Synthetic Methodology | Limited published protocols | Optimized synthetic routes, scalability |
| Structural Analysis | Basic characterization available | Detailed conformational studies, crystal structure |
| Biological Activity | Unexplored | Comprehensive activity screening, mechanism studies |
| Applications | Theoretical potential | Practical applications, formulation studies |
Significant knowledge gaps remain in several critical areas of research for this compound. Comprehensive biological activity screening has not been reported, leaving uncertainty regarding the compound's therapeutic potential and mechanism of action. Detailed structural studies, including crystallographic analysis and conformational behavior, would provide essential insights into the molecular properties that govern chemical reactivity and biological interactions. The optimization of synthetic methodologies for large-scale preparation represents another important research priority, particularly given the commercial availability at relatively high costs.
The development of analytical methods for detection and quantification of this compound in various matrices represents an additional area requiring investigation. While general analytical approaches such as high-performance liquid chromatography, gas chromatography, and mass spectrometry have been applied to related triazole compounds, specific methodologies optimized for this particular structure have not been established.
Properties
IUPAC Name |
2-fluoro-5-(1H-1,2,4-triazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-6-2-1-5(3-7(6)10)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORWFBZBQSTKBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=NN2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Reaction Conditions and Findings
| Parameter | Details |
|---|---|
| Starting materials | Hydrazonyl chlorides (aryl-substituted), fluorinated oximes |
| Solvent | Dichloromethane (CH2Cl2) optimal |
| Base | Triethylamine (NEt3), typically 3 equiv |
| Temperature | Room temperature |
| Reaction time | 12 hours |
| Yield range | 56% to 83% depending on substituents |
| Functional group tolerance | High; fluoro, chloro, alkyl, ester groups tolerated |
The reaction proceeds via in situ generation of nitrile imines from hydrazonyl chlorides, which then undergo cycloaddition with trifluoroacetaldehyde O-(aryl)oximes (precursors to fluorinated nitriles). The reaction is regioselective and scalable, producing the triazole ring fused to the aromatic system bearing fluorine substituents.
Reaction Scheme Summary
- Hydrazonyl chloride + fluorinated oxime + NEt3 → nitrile imine intermediate.
- [3 + 2] Cycloaddition forms the 1,2,4-triazole ring with regioselectivity.
- Purification by flash chromatography yields the target compound.
Oxidative Cyclization and Ring Formation
Another approach involves the oxidative cyclization of N-aryl-2,2,2-trifluoroacetimidoyl chlorides or related intermediates to form the 1,2,4-triazole ring. This method can be adapted for fluoro-substituted anilines.
- Typically uses copper catalysis or iodine-mediated oxidation.
- Requires preparation of appropriate hydrazide or hydrazonyl intermediates.
- Provides moderate to good yields depending on substituents and conditions.
- Avoids harsh reaction conditions but may involve explosive diazo or diazonium reagents, which require careful handling.
Specific Example: Preparation of 2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline
While direct literature on this exact compound is limited, extrapolations from closely related compounds and methods allow a plausible synthetic route:
| Step | Description | Notes |
|---|---|---|
| 1 | Synthesis of 2-fluoro-5-nitroaniline or protected derivative | Commercially available or prepared via electrophilic substitution |
| 2 | Preparation of hydrazonyl chloride intermediate | From corresponding hydrazides |
| 3 | Cycloaddition with fluorinated nitrile precursor | Using triethylamine base in CH2Cl2 |
| 4 | Reduction of nitro group to aniline if necessary | Catalytic hydrogenation or chemical reduction |
| 5 | Purification and characterization | Flash chromatography, NMR, IR |
This route leverages the regioselectivity of cycloaddition and the robustness of hydrazonyl chloride intermediates to install the triazole ring at the 5-position relative to the fluoro substituent on the aniline ring.
Analytical Data and Characterization
- NMR Spectroscopy : ^1H, ^13C, and ^19F NMR confirm the structure and substitution pattern.
- IR Spectroscopy : Characteristic triazole and amine bands.
- X-ray Crystallography : Used to confirm the regiochemistry and molecular structure for key intermediates and final products.
- Mass Spectrometry : High-resolution MS confirms molecular weight.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| [3 + 2] Cycloaddition | Hydrazonyl chloride + fluorinated oxime + NEt3 | RT, CH2Cl2, 12 h | 56–83 | Regioselective, mild conditions | Requires handling of hydrazonyl chlorides |
| Oxidative Cyclization | N-aryl trifluoroacetimidoyl chlorides + oxidant (Cu, I2) | Mild heating, catalytic | Moderate | Avoids harsh conditions | Use of explosive diazo/diazonium reagents |
| Reduction of nitro precursors | Catalytic hydrogenation or chemical reduction | Standard reduction conditions | High | Converts nitro to aniline | Additional step required |
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Thiols in the presence of a base like sodium hydride in DMF at 80°C.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Thiol-substituted aniline derivatives
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of 2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline is in the development of antimicrobial agents. Research indicates that triazole-based compounds exhibit notable antibacterial properties. For instance, studies have demonstrated that derivatives of triazole can effectively inhibit Staphylococcus aureus, a common pathogen responsible for various infections. The minimum inhibitory concentration (MIC) values for these compounds have been reported to range from 10.1 to 62.4 µM, indicating their potential as effective antibacterial agents .
Antitumor Activity
In addition to antimicrobial properties, triazole derivatives have been investigated for their antitumor effects. The structural features of this compound allow it to act as a precursor for synthesizing more complex molecules with enhanced anticancer activity. The presence of the triazole ring is crucial for the interaction with biological targets involved in cancer progression .
Agricultural Applications
Fungicides
The compound has shown potential as a fungicide in agricultural applications. Its ability to disrupt fungal cell wall synthesis makes it a candidate for developing new fungicidal agents that can combat resistant strains of fungi . Research into its efficacy against various plant pathogens is ongoing, with promising results indicating its effectiveness in controlling fungal diseases in crops.
Material Science
Synthesis of Advanced Materials
This compound serves as a building block in the synthesis of advanced materials used in electronics and coatings. The unique properties imparted by the triazole moiety enhance the thermal stability and electrical conductivity of polymers when incorporated into their structure . This application is particularly relevant in the development of materials for electronic devices and sensors.
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing various derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus. The research employed structure-activity relationship (SAR) analyses to identify key modifications that enhanced efficacy. The introduction of cycloalkyl groups at specific positions within the triazole ring was found to improve antimicrobial potency .
Case Study 2: Agricultural Application
In agricultural research, trials conducted with formulations containing this compound showed effective control over Fusarium species affecting crops. Field tests indicated that this compound could reduce disease incidence significantly compared to untreated controls, highlighting its potential as a sustainable fungicide option .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| Compound A | 10.1 | Staphylococcus aureus |
| Compound B | 62.4 | Staphylococcus aureus |
| Compound C | 5.2 | Fusarium spp. |
| Compound D | 6.1 | Fusarium spp. |
Table 2: Properties of Advanced Materials Synthesized with Triazole Derivatives
| Property | Value |
|---|---|
| Thermal Stability | High |
| Electrical Conductivity | Moderate |
| Mechanical Strength | Enhanced |
Mechanism of Action
The mechanism of action of 2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The fluorine atom enhances the compound’s lipophilicity, facilitating its penetration through biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Key Structural Variations and Properties
The following table summarizes critical differences between 2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline and its analogs:
Electronic and Steric Effects
- Fluorine vs. In contrast, methoxy or methyl groups (e.g., in 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline) provide electron-donating effects, which may reduce binding affinity but improve solubility .
- Triazole Regiochemistry : The 1,2,4-triazole in the target compound offers two adjacent nitrogen atoms for hydrogen bonding, whereas 1,2,3-triazole analogs (e.g., 1909305-28-7) have a different nitrogen arrangement, altering interactions with biological targets .
Biological Activity
Overview
2-Fluoro-5-(1H-1,2,4-triazol-3-yl)aniline is an organic compound notable for its unique structure, which combines a fluorinated aniline core with a 1H-1,2,4-triazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. The molecular formula of the compound is C8H7FN4, and it possesses a molecular weight of 178.17 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The triazole ring can form hydrogen bonds and π-π interactions with enzyme active sites, potentially leading to inhibition or modulation of enzyme activity. The presence of the fluorine atom enhances lipophilicity, improving membrane permeability and bioavailability .
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of compounds containing triazole rings. For instance:
- Antibacterial Activity : Compounds similar to this compound exhibit significant antibacterial activity against various strains. In one study, fluoro derivatives showed minimum inhibitory concentration (MIC) values ranging from 8 to 128 μg/mL against Streptococcus mutans and other bacterial strains .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| Compound 10 | S. mutans | 8 |
| Compound 30 | E. coli | 64 |
| Compound 37 | S. aureus | 32 |
- Antifungal Activity : The compound also displays antifungal properties, with some derivatives showing MIC values as low as 16 μg/mL against Candida albicans .
Anticancer Activity
The anticancer potential of triazole-based compounds has been explored in various studies:
- Cytotoxicity : In vitro studies reveal that derivatives of triazole exhibit cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and U-937 (leukemia). For example, certain compounds demonstrated IC50 values lower than doxorubicin, a standard chemotherapeutic agent .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 0.12 |
| Compound B | U-937 | 0.75 |
| Doxorubicin | MCF-7 | 10.38 |
Case Studies
Several case studies highlight the biological efficacy of triazole derivatives:
- Study on Antitubercular Activity : A series of triazole derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among them, compounds with the triazole ring showed promising results in inhibiting bacterial growth .
- Mechanistic Insights : Molecular docking studies suggest that the binding affinity of these compounds to bacterial enzymes correlates with their biological activity. The orientation of the triazole within the active site is crucial for effective interaction .
Q & A
Q. What are the common synthetic routes for 2-fluoro-5-(1H-1,2,4-triazol-3-yl)aniline?
A key method involves the hydrogenation of nitro precursors. For example, 4-(3-pyridinyl)-1H-1,2,4-triazole derivatives can be reduced to yield aniline analogs under catalytic hydrogenation conditions. This approach ensures regioselectivity and avoids side reactions common in direct substitution methods . Alternative routes include coupling fluorinated aryl halides with triazole moieties via Suzuki-Miyaura or Buchwald-Hartwig reactions, though these require careful optimization of palladium catalysts and ligands .
Q. How is the structure of this compound confirmed experimentally?
X-ray crystallography using SHELX software is widely employed for unambiguous structural determination. For instance, triazole-containing analogs are crystallized and refined via SHELXL, which handles high-resolution data and twinning effects common in heterocyclic systems . Complementary techniques include H NMR (e.g., δ 3.86 ppm for NH protons) and mass spectrometry to verify molecular weight and functional groups .
Q. What safety precautions are necessary when handling this compound?
The compound may pose skin/eye irritation risks, as seen in structurally similar aniline derivatives. Use PPE (gloves, goggles) and work in a fume hood. Storage at low temperatures (<4°C) in amber glass vials minimizes degradation. Spills require neutralization with inert adsorbents (e.g., vermiculite) and disposal per hazardous waste protocols .
Advanced Research Questions
Q. How do substituents on the triazole ring influence chemical reactivity and biological activity?
Substituents like methyl or fluorine alter electron density, affecting nucleophilic/electrophilic behavior. For example, methyl groups on triazoles increase lipophilicity, enhancing membrane permeability in antimicrobial assays . Fluorine at the 2-position of the aniline ring improves metabolic stability in vivo by resisting oxidative deamination .
Q. What computational methods predict interactions of this compound with biological targets?
Density Functional Theory (DFT) calculations optimize molecular geometry and charge distribution, while molecular docking (e.g., AutoDock Vina) models binding affinities to enzymes like CYP450. These methods explain structure-activity relationships (SAR) observed in triazole derivatives with antimicrobial or antitumor activity .
Q. How can data contradictions in spectroscopic analysis be resolved?
Contradictions in NMR or IR spectra often arise from tautomerism in triazole rings or solvent effects. Use variable-temperature NMR to identify dynamic processes, and compare with X-ray data to confirm dominant tautomers. Redundant refinement in SHELXL helps resolve crystallographic ambiguities .
Q. What in vitro assays evaluate the compound’s bioactivity?
Standard assays include:
- Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases .
Methodological Recommendations
- Crystallization Challenges : Use slow evaporation from DMSO/water mixtures to grow single crystals. SHELXD is preferred for solving phases in twinned crystals .
- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) effectively separates triazole-aniline derivatives from byproducts .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
